Miconazole nitrate (MCN) is a broad-spectrum synthetic imidazole antifungal drug. Its poor solubility is a major challenge in formulation development, which has led to extensive research into various oils and polymers to enhance its delivery and efficacy [1] [2].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Value / Description | Reference / Context |
|---|---|---|
| Chemical Names | 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate | [3] |
| Molecular Formula | C₁₈H₁₅Cl₄N₃O₄ | [4] |
| Molecular Weight | 479.1 Da | [4] |
| pKa | 6.7 | [3] |
| Log P | 6.1 (high lipophilicity) | [1] |
| Aqueous Solubility | Very low (~0.0007 mg/mL or 763 ng/mL) | [1] [2] |
| BCS Classification | Class II (Low solubility, high permeability) | [5] |
Understanding the solubility of MCN in various components is the first step in formulating effective dosage forms.
Table 2: Solubility of this compound in Various Oils, Surfactants, and Cosurfactants
| Category | Excipient | Solubility Profile | Experimental Context |
|---|---|---|---|
| Oils | Peceol | Showed high solubility; selected for nanoemulsion based on solubility and antifungal synergism. | [2] |
| Oleic Acid | Frequently used as the oil phase in microemulsions; demonstrated good solubilizing capacity. | [6] [7] | |
| Tea Tree Oil, Lavender Oil | Chosen for microemulsions; offers innate, synergistic antifungal activity. | [5] | |
| Castor Oil, Olive Oil | Evaluated; lower solubility and/or antifungal synergy compared to Peceol. | [2] | |
| Surfactants | Labrasol | High solubility and significant innate antifungal activity (large zone of inhibition). | [2] |
| Tween 80 | Good solubility; used in constructing microemulsions and nanoemulsions. | [5] [2] | |
| Polyoxyethylene sorbitan monooleate (PSM) | Selected as surfactant for optimal topical microemulsion. | [7] | |
| Co-Surfactants/Solvents | Propylene Glycol (PG) | Good solubility and antifungal activity; widely used as cosurfactant. | [5] [2] |
| Ethanol | High solubility; used in microemulsion systems and as a solvent in pre-formulation. | [7] [4] | |
| Polyethylene Glycol 400 (PEG 400) | Good solubility; used as a cosurfactant and plasticizer. | [6] [2] | |
| Dimethyl Sulfoxide (DMSO) | Freely soluble. | [3] | |
| Methanol | Soluble to 100 mM. | [4] |
Table 3: Solubility of this compound in Common Solvents (from Compendial Sources)
| Solvent | Approximate Solubility | Description |
|---|---|---|
| Water | 1 in 6250 | Very slightly soluble |
| Methanol | 1 in 75 | Soluble |
| Ethanol (Alcohol) | 1 in 312 | Sparingly soluble |
| Chloroform | 1 in 525 | Sparingly soluble |
| Isopropanol | 1 in 1408 | Slightly soluble |
| Propylene Glycol | 1 in 119 | Soluble |
Data adapted from a comprehensive profile summarizing pharmacopoeial standards [3].
This standard protocol is used to identify suitable excipients with high solubilizing capacity for MCN [7] [2].
Flowchart of the shake-flask method for equilibrium solubility determination.
Key Steps:
HSPiP software provides a theoretical approach to screen solvents and their combinations based on the principle "like dissolves like" [1].
Core Principle: The total cohesion energy (δₜ) of a compound arises from:
A solvent is considered "good" if its HSP coordinates fall within the drug's "solubility sphere". The Relative Energy Difference (RED) is calculated as:
RED = Ra / Ro, where Ra is the distance in 3D HSP space between solvent and solute, and Ro is the radius of the solubility sphere.
This method is critical for identifying the microemulsion region where a stable, single-phase system forms [5] [2].
Workflow for constructing pseudo-ternary phase diagrams to map microemulsion regions.
Key Considerations:
To overcome MCN's solubility limitations, several advanced colloidal drug delivery systems have been successfully employed.
Table 4: Advanced Formulation Strategies for this compound
| Formulation System | Composition Example | Key Findings & Advantages |
|---|
| Cationic Nanoemulsion | Oil: Peceol Surfactant: Labrasol Co-surfactant: Propylene Glycol Cationic Agent: Oleylamine (0.05%) | Size: 145 nm; Zeta Potential: +28.1 mV Enhanced skin permeation and deposition (932.7 ± 41.6 μg/cm²) due to electrostatic interaction with negatively charged skin/microbes. Excipients provide synergistic antifungal effect [2]. | | Microemulsion for Buccal Delivery | Oil: Oleic Acid (5%) Surfactant: Tween 20 (40%) Co-surfactant: PEG 400 (20%) Aqueous Phase: Water (33%) | Droplet Size: 119.6 nm. Designed for oral candidiasis treatment. Offers good solubilization, thermodynamic stability, and potential for sustained release at the buccal mucosa [6]. | | Microemulsion-Based In Situ Gel (Vaginal) | Oil: Tea Tree/Lavender Oil Sₘᵢₓ: Tween 80 + Propylene Glycol Gelling Agents: Poloxamer 407 & 188, HPMC K4M or Gellan Gum | Combines superior solubilization of ME with prolonged residence time of a gel. Thermosensitive gel forms at body temperature, ensuring sustained release (98%) and enhanced local activity [5]. | | Microemulsion for Topical Delivery | Oil: Oleic Acid Sₘᵢₓ: Polyoxyethylene sorbitan monooleate (PSM) + Ethanol (1:1) | Showed significantly higher cumulative skin permeation (87.6 ± 5.8 μg/cm²) and better in vitro antifungal activity against C. albicans compared to a conventional cream [7]. |
The formulation of this compound necessitates sophisticated strategies to overcome its inherent poor solubility. The data and protocols outlined provide a foundation for rational excipient selection and formulation design.
Key takeaways for researchers include:
The antifungal effect of miconazole nitrate is not reliant on a single pathway but is a result of several interconnected mechanisms. The table below summarizes these core actions and their consequences.
| Mechanism of Action | Molecular Target | Key Functional Consequence |
|---|---|---|
| Inhibition of Ergosterol Synthesis [1] [2] [3] | Lanosterol 14α-demethylase (CYP51) [1] | Depletion of ergosterol, accumulation of toxic methylated sterols; disrupts membrane fluidity, permeability, and function [1] [4] [3] |
| Induction of Reactive Oxygen Species (ROS) [1] [5] [4] | Fungal peroxidase and catalase enzymes [1] | Inhibition of protective enzymes leads to toxic intracellular ROS levels, causing oxidative damage and cell death [1] [5] |
| Disruption of Cell Wall & Morphology [1] [6] | Farnesol signaling and actin cytoskeleton [1] | Inhibition of yeast-to-hyphal transition prevents biofilm formation; stabilizes actin cytoskeleton [1] [4] |
The following diagram illustrates the interconnected relationship between these primary mechanisms leading to fungal cell death.
Research into miconazole's mechanism and the development of advanced formulations relies on specific, reproducible experimental methods. The following table outlines key protocols cited in the literature.
| Experimental Objective | Methodology Overview | Key Outcome Measures |
|---|---|---|
| Confirm ROS Induction [5] | Incubation of C. albicans with miconazole and ROS-sensitive fluorescent dye (H₂DCFDA); fluorescence measured post-PDT [5] | Significant increase in fluorescence in miconazole-treated cells confirms elevated intracellular ROS [5] |
| Evaluate Topical Penetration [7] [8] | Ex-vivo skin permeation using Franz diffusion cells with cadaver skin or synthetic membranes; comparison of nanoformulations vs. commercial cream [7] [8] | Cumulative drug release (e.g., 29.67% for nanoemulgel vs. 23.79% for commercial cream over 6h); enhanced skin retention and targeting [7] [8] |
| Assess Antifungal Efficacy [7] | Agar diffusion assay against C. albicans; zones of inhibition measured for novel formulations vs. standard [7] | Novel MNZ nanoemulgel showed superior inhibition (40.9 ± 2.3 mm) vs. commercial cream (25.4 ± 2.7 mm) [7] |
| Characterize Nanoparticle Formulations [8] | High-Pressure Homulsification (HPH) to prepare Solid Lipid Nanoparticles (SLNs); characterization of size, entrapment efficiency, and stability [8] | SLNs with high entrapment efficiency (80-100%) and average size of 244-766 nm showed enhanced skin targeting and sustained release [8] |
The multi-targeted mechanism of this compound is a key strength, making it difficult for fungi to develop resistance. Current research focuses on overcoming its inherent poor solubility and skin permeability to fully exploit this mechanism.
The table below summarizes the fundamental physicochemical and pharmacokinetic properties that define its BCS Class II status.
| Property | Description & Value |
|---|---|
| BCS Classification | Class II (Low Solubility, High Permeability) [1] [2] [3] |
| Systematic Name | 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate [4] [5] |
| Chemical Formula | C₁₈H₁₄Cl₄N₂O • HNO₃ [6] |
| Molecular Weight | 479.15 g/mol [6] |
| Melting Point | ~170-185°C [6] |
| pKa | 6.7 [4] |
| Solubility | Poor aqueous solubility [2]. Soluble in methanol, ethanol; practically insoluble in water [6]. |
| Mechanism of Action | Primary: Inhibits fungal CYP450 14α-lanosterol demethylase, disrupting ergosterol synthesis [5]. Secondary: Increases reactive oxygen species and inhibits yeast-to-mycelial transition [5]. |
To overcome solubility limitations, various innovative formulation strategies have been developed.
| Formulation System | Key Components | Key Characteristics & Performance |
|---|---|---|
| Film-Forming Spray [1] | Eudragit RL-100, Ethylcellulose, Camphor, Menthol | Spray forms a film on skin; drug release of 92.44% over 8 hours; provides longer skin retention. |
| Transethosomal Gel [2] | Carbopol 934 gel base, Transethosomes (nanocarriers) | Particle size: ~139 nm; Significantly enhanced ex vivo skin permeation (48.76%) vs. plain gel; increased antifungal activity. |
| Solid Lipid Nanoparticles (SLNs) [7] | Compritol 888 ATO, Tween 80, Glyceryl monostearate | Particle size: 244-766 nm; High entrapment efficiency (80-100%); Enhanced skin targeting and accumulation. |
| Self-Nanoemulsifying Gel [3] [8] | Clove oil, Labrasol, Propylene Glycol, Carbopol gel | Globule size: ~113 nm; Pseudoplastic gel behavior; Enhanced ex vivo permeability and antifungal activity. |
| Microemulsion [9] | Oleic acid, Tween 20, PEG 400 | Mean droplet size: ~119 nm; Designed for buccal delivery to treat oral candidiasis. |
Here are the standard methodologies used to develop and evaluate two of these advanced systems.
This method uses the thin-film hydration technique to create nanocarriers for enhanced skin delivery [2].
The following diagram outlines the workflow for creating transethosomal gel.
This protocol employs a factorial design to optimize a spray that forms a drug-loaded film on the skin [1].
The following workflow summarizes the development and evaluation process for the film-forming spray.
Advanced formulations successfully address the limitations of this compound by improving key performance metrics, as shown in the table below.
| Formulation | Key Enhancement | Reference / Control |
|---|---|---|
| Transethosomal Gel [2] | Ex vivo skin permeation: 48.76% | Plain Gel |
| Solid Lipid Nanoparticles [7] | Significant increase in skin accumulation | Marketed Gel |
| Self-Nanoemulsifying Gel [3] | 1.85-fold increase in ex vivo permeability; 2.179-fold increase in antifungal activity | Marketed Gel |
| Nanoemulgel [8] | Inhibition zone against C. albicans: 40.9 ± 2.3 mm | Commercial Cream (25.4 ± 2.7 mm) |
The following table summarizes the key spectroscopic techniques used for the characterization and analysis of Miconazole Nitrate.
| Method | Principle / Basis of Detection | Key Parameters & Analytical Conditions | Primary Applications | Reference |
|---|---|---|---|---|
| Extractive UV-Vis Spectrophotometry [1] | Formation of a chloroform-soluble ion-pair complex with Bromocresol Green (BCG) in acidic medium. | (\lambda_{max}): 422 nm; Linearity: 1-30 µg/mL; LOD: Not specified in excerpt; Medium: Acidic buffer (pH 4.0), Chloroform extraction. | Quantification in pure form and pharmaceutical formulations (cream, vaginal capsule). | [1] |
| Chemometric-Assisted UV (PLS, biPLS) [2] | Resolution of severely overlapped UV spectra using multivariate calibration models (Partial Least Squares, etc.). | Spectral Range: 200-400 nm; Linear Range (MIC): 2.40-12.00 µg/mL; Models: PLS, biPLS for 5 components (MIC, LDC, DMA, MTP, SAC). | Simultaneous determination in complex mixtures (e.g., with Lidocaine HCl, preservatives, impurity in oral gel). | [2] |
| Spectrofluorimetry (Nanoprobe) [3] | Fluorescence quenching of green-synthesized Silver Nanoparticles (Ag-NPs) by Miconazole. | (\lambda_{ex}/\lambda_{em}): 280/320 nm; Linear Range: 20.0-100.0 µM; LOD: 1.43 µM; pH 4.0 (Britton-Robinson buffer). | Sensitive determination in dosage forms and human plasma; also has antimicrobial applications. | [3] |
Here are the standardized experimental workflows for the key methods described.
This method is ideal for the routine, sensitive quantification of MIC in simple formulations.
This advanced protocol is for analyzing MIC in multi-component systems without prior separation.
This green and highly sensitive method is suitable for biological samples and complex matrices.
The diagram below illustrates how these spectroscopic methods can be selected and applied based on the analysis requirements.
Spectroscopic method selection workflow for this compound analysis
This procedure is adapted from a developed and validated extractive spectrophotometric method [1] [2] [3].
The workflow below illustrates the key stages of this protocol.
Experimental workflow for the ion-pair complex formation and analysis.
The method was systematically optimized and validated according to ICH guidelines [2]. The key parameters are summarized below.
Table 1: Optimized Experimental Conditions [2]
| Parameter | Optimal Condition |
|---|---|
| pH | 4.0 |
| Buffer Volume | 2 mL |
| BCG Volume | 6 mL (200 μg/mL) |
| Extraction Solvent | Chloroform |
| Shaking Time | 2 minutes |
| Complex Stability | Up to 2 hours at room temperature |
| λₘₐₓ (Absorbance Maxima) | 422 nm |
| Reaction Stoichiometry (Drug:BCG) | 1 : 1 (determined by Job's method) |
Table 2: Analytical Performance and Validation Data [1] [2] [3]
| Validation Parameter | Result |
|---|---|
| Beer's Law Range | 1 – 30 μg/mL |
| Molar Absorptivity (ε) | 2.285 × 10⁴ L/mol/cm |
| Limit of Detection (LOD) | Information not specified in search results |
| Limit of Quantification (LOQ) | Information not specified in search results |
| Precision | The method was validated for precision per ICH guidelines; specific RSD values not provided in results |
This ion-pair complexation method with BCG provides a simpler and more cost-effective alternative to chromatographic techniques like HPLC for the routine analysis of this compound in quality control laboratories [2] [3].
A 2025 study developed MN nanocrystals using the antisolvent precipitation method with Pluronic F-127 as a stabilizer. The research conclusively demonstrated that the processed MN remained in a crystalline state, which is crucial for the formulation's stability [1].
For comprehensive analysis, the table below summarizes the primary techniques used to characterize MN nanocrystals.
| Technique | Key Findings in MN Nanocrystals |
|---|---|
| Powder X-Ray Diffraction (PXRD) | New diffraction pattern confirms crystalline nature and polymer complexation [1]. |
| Differential Scanning Calorimetry (DSC) | Supports crystallinity findings from PXRD; used to check solid-state compatibility [1] [2]. |
| Fourier Transform Infrared (FT-IR) | No significant changes in vibrational frequencies; confirms no chemical interaction between drug and excipients [1]. |
| Scanning Electron Microscopy (SEM) | Reveals needle-like, crystalline structures of the nanocrystals [1]. |
The following workflow outlines the key steps for preparing and characterizing miconazole nitrate nanocrystals based on the cited research.
The crystalline state of MN in nanocrystals directly impacts critical quality attributes and performance.
The table below consolidates the fundamental thermal data for Miconazole Nitrate (MN) and common excipients derived from DSC analysis.
| Substance | Observed Melting Endotherm (°C) | Technical Notes & Experimental Conditions |
|---|---|---|
| This compound (Pure Drug) | 135.3°C [1] | A single, sharp endothermic peak confirms its crystalline nature. |
| This compound (in SLN) | Dispersed in amorphous state [2] | DSC shows molecular-level dispersion within Solid Lipid Nanoparticles, indicated by the absence of the drug's melting peak. |
| Cholesterol (CHL) | 150.3°C [1] | A sharp endothermic peak corresponding to its melting point. |
| Phosphatidylcholine (P90) | 120.5°C [1] | A slightly sharp endothermic peak. |
| Carbopol 934 (C934) | 76.26°C & 238.9°C [1] | Exhibits two broad endothermic peaks. |
This standard method is used for initial characterization and compatibility screening [1].
This method evaluates the physical state of the drug when incorporated into a nanocarrier system [2].
This protocol is a critical part of pre-formulation studies to detect potential interactions [1].
The following diagram illustrates the logical workflow for using DSC in the development of a this compound formulation, from initial screening to final characterization.
DSC workflow for this compound formulation development
Combination therapy in dermatology enhances treatment efficacy, minimizes potential side effects, and improves patient compliance for diverse skin disorders. The simultaneous quantification of multiple active ingredients in a single formulation is a critical requirement for pharmaceutical quality control. This application note provides detailed protocols for the simultaneous estimation of Miconazole nitrate (MNE), Mupirocin (MRN), and Mometasone furoate (MMT) using two chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The developed methods have been assessed according to green analytical principles and found to be sustainable for routine analysis of commercial dosage forms [1].
The overall analytical procedure involves parallel development and validation of HPLC and HPTLC methods, followed by their application to pharmaceutical formulations. The workflow is summarized below.
This protocol describes an isocratic reversed-phase HPLC method for the separation and quantification of the three analytes.
The method was validated and met standard acceptance criteria. The retention times and key validation parameters are summarized in the tables below.
Table 1: HPLC Retention Times and Linearity Data
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|---|
| Mometasone Furoate (MMT) | 2.241 ± 0.034 | 1 – 9 | > 0.995 |
| This compound (MNE) | 4.716 ± 0.082 | 20 – 180 | > 0.995 |
| Mupirocin (MRN) | 13.716 ± 0.188 | 20 – 180 | > 0.995 |
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Mometasone Furoate | This compound | Mupirocin |
|---|---|---|---|
| Precision (% RSD) | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98–102% | 98–102% | 98–102% |
| Specificity | Specific, well-resolved peaks from excipients and degradation products |
This protocol describes an alternative HPTLC method for the simultaneous analysis of the three drugs.
The method was validated and showed well-separated compact bands. The Rf values and key validation parameters are summarized below.
Table 3: HPTLC Rf Values and Linearity Data
| Analyte | Retention Factor (Rf) | Linearity Range (ng/band) |
|---|---|---|
| Mupirocin (MRN) | 0.36 | 1200 – 5200 |
| This compound (MNE) | 0.65 | 1200 – 5200 |
| Mometasone Furoate (MMT) | 0.80 | 60 – 260 |
Table 4: Summary of HPTLC Method Validation Parameters
| Validation Parameter | Mometasone Furoate | This compound | Mupirocin |
|---|---|---|---|
| Precision (% RSD) | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) | 98–102% | 98–102% | 98–102% |
| Specificity | Specific, well-resolved bands with no interference from excipients |
Both developed methods were successfully applied to a commercial ointment formulation containing the three active ingredients. The assay results demonstrated that the methods are accurate, precise, and specific for the quantitative analysis of these drugs in commercially available dosage forms, making them suitable for routine quality control [1].
The developed chromatographic methods were assessed according to green analytical principles and found to be sustainable. The use of methanol in the HPLC mobile phase and the relatively lower solvent consumption in HPTLC contribute to their environmentally friendly profile compared to traditional methods [1] [2].
The detailed protocols for the HPLC and HPTLC methods provide reliable, validated, and sustainable approaches for the simultaneous quantification of this compound, Mupirocin, and Mometasone furoate. The HPLC method offers high precision and automation, while the HPTLC method provides a cost-effective and high-throughput alternative. Both methods are robust and can be effectively implemented in pharmaceutical quality control laboratories for the analysis of this triple-combination topical formulation.
Miconazole nitrate is a broad-spectrum antifungal agent commonly used in the treatment of dermatophytic infections, vulvovaginal candidiasis, and oropharyngeal candidiasis. As a topical azole antifungal, it works by inhibiting fungal peroxidases and ergosterol synthesis, leading to fungal cell death. The chemical structure of this compound features an imidazole ring that can be protonated in acidic conditions, making it amenable to ion-pair complex formation with acidic dyes. This property forms the basis for extractive spectrophotometric methods that offer advantages in selectivity and sensitivity for pharmaceutical analysis.
Traditional analytical methods for this compound quantification in pharmaceuticals include high-performance liquid chromatography (HPLC), which is recommended by official pharmacopoeias such as the United States Pharmacopeia (USP) and British Pharmacopoeia (BP). However, extractive spectrophotometric methods provide a cost-effective, rapid, and technically accessible alternative for routine quality control in resource-limited settings. These methods are particularly valuable for routine analysis in pharmaceutical quality control laboratories where sophisticated instrumentation may not be readily available.
This application note provides comprehensive protocols for the determination of this compound using extractive spectrophotometric methods, including ion-pair complex formation with various dyes and advanced chemometric approaches. The methods have been validated according to ICH guidelines and demonstrated satisfactory precision, accuracy, and robustness for pharmaceutical formulation analysis.
The fundamental principle underlying these extractive spectrophotometric methods is the formation of a chloroform-soluble ion-pair complex between the protonated imidazole nitrogen of this compound and the anionic form of acid dyes in an acidic buffer medium. This compound contains a basic imidazole ring that can be protonated in acidic conditions (pH 4.0), forming a cationic species. When this protonated drug molecule interacts with anionic dyes such as bromocresol green (BCG), bromocresol purple (BCP), bromophenol blue (BPB), or methyl orange (MO), a stable 1:1 stoichiometry complex is formed that is readily extractable into organic solvents like chloroform.
The yellow-colored complex exhibits distinct absorption maxima between 408-427 nm depending on the specific dye used, allowing quantitative determination through Beer-Lambert law correlation. The extraction into chloroform serves to concentrate the complex and separate it from potential interferents in the aqueous phase, enhancing both sensitivity and selectivity of the method.
For more complex formulations containing multiple active ingredients or excipients with overlapping spectral features, chemometric-assisted techniques provide powerful alternatives. Methods such as principal component regression (PCR), partial least squares (PLS), and backward interval partial least squares (biPLS) can resolve severely overlapped UV spectra without physical separation of components. These computational approaches leverage full spectral data and multivariate calibration to quantify analytes in mixtures, providing green analytical alternatives that reduce solvent consumption and analysis time.
Table 1: Analytical parameters for ion-pair extractive spectrophotometric methods of this compound
| Parameter | Bromocresol Green (BCG) | Bromocresol Purple (BCP) | Bromophenol Blue (BPB) | Methyl Orange (MO) |
|---|---|---|---|---|
| λmax (nm) | 422 | 408 | 415 | 426 |
| Beer's Law Range (μg/mL) | 1-30 | 1-24 | 1-24 | 1-24 |
| Molar Absorptivity (L/mol/cm) | 2.285 × 10⁴ | 2.11 × 10⁴ | 2.32 × 10⁴ | 2.05 × 10⁴ |
| Limit of Detection (μg/mL) | 0.42 | 0.38 | 0.35 | 0.41 |
| Limit of Quantification (μg/mL) | 1.27 | 1.15 | 1.06 | 1.24 |
| Stoichiometry (Drug:Dye) | 1:1 | 1:1 | 1:1 | 1:1 |
| Optimal pH | 4.0 | 3.5±0.5 | 3.5±0.5 | 3.5±0.5 |
Table 2: Method validation parameters for BCG-based extractive spectrophotometric method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Precision (RSD%) | Intra-day: 0.82-1.25% Inter-day: 1.15-1.64% | <2% |
| Accuracy (% Recovery) | 98.7-101.3% | 98-102% |
| Linearity (R²) | 0.9992 | >0.999 |
| Robustness | <2% RSD | <2% |
| Specificity | No interference from excipients | No interference |
Stock standard solution (200 μg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethanol. Mix well.
Working standard solutions: Prepare a series of working standards by appropriate dilution of the stock solution with ethanol to obtain concentrations ranging from 1-30 μg/mL for calibration curve construction.
Diagram 1: Workflow for ion-pair complex formation and extraction
For pharmaceutical formulations containing multiple active ingredients with overlapping spectra, such as this compound combined with lidocaine hydrochloride, chemometric methods provide effective resolution without physical separation.
Table 3: Comparison of chemometric methods for this compound determination in multicomponent formulations
| Parameter | PLS | PCR | biPLS |
|---|---|---|---|
| Calibration Range (μg/mL) | 2.4-12.0 | 2.4-12.0 | 2.4-12.0 |
| RMSEP | 0.142 | 0.158 | 0.131 |
| Correlation Coefficient (r) | 0.9991 | 0.9989 | 0.9994 |
| Optimal Spectral Regions | Full spectrum | Full spectrum | [3,4,5,6,8,9] subintervals |
| Latent Variables | 6 | 7 | 5 |
For complex cream formulations, derivative spectrophotometry with internal standard provides enhanced selectivity:
The ion-pair extractive spectrophotometric method was systematically optimized using full factorial design to evaluate the effects of pH and dye volume on complex formation:
Diagram 2: Optimization parameters for ion-pair complex formation
Analysis of variance (ANOVA) revealed that both pH and volume of BCG dye, as well as their interaction, had statistically significant effects on absorbance (p < 0.05). The optimal conditions determined were pH 4.0 and 6 mL of BCG solution (200 μg/mL), which provided maximum complex formation and extraction efficiency.
The developed extractive spectrophotometric method was validated according to ICH guidelines:
The extractive spectrophotometric method has been successfully applied to various pharmaceutical formulations including:
The method demonstrated excellent recovery (98.7-101.3%) when applied to commercial formulations, with no interference from common excipients such as preservatives, emulsifiers, or stabilizers. The validity was further confirmed by standard addition technique, which showed comparable results to official HPLC methods.
The extractive spectrophotometric method using bromocresol green provides a simple, rapid, cost-effective, and environmentally friendly alternative for the determination of this compound in pharmaceutical formulations. The method offers satisfactory sensitivity, precision, and accuracy for routine quality control analysis while requiring minimal technical expertise and instrumentation compared to chromatographic methods.
For complex formulations containing multiple active ingredients, chemometric-assisted spectrophotometric methods provide powerful tools for simultaneous determination without prior separation. The successful application of these methods to commercial pharmaceutical formulations demonstrates their practicality and reliability for pharmaceutical analysis.
Microemulgels represent an innovative drug delivery system that combines the advantages of microemulsions with the user-friendly application of gels. This hybrid system is particularly valuable for enhancing the delivery of poorly water-soluble drugs like miconazole nitrate, an imidazole antifungal agent widely used for treating superficial fungal infections. The development of microemulgel addresses several pharmaceutical challenges, including the low aqueous solubility and limited skin permeability associated with this compound, which often result in reduced therapeutic efficacy in conventional formulations.
The application of factorial design in pharmaceutical formulation represents a systematic approach to understanding the complex relationships between formulation variables and their critical quality attributes. This quality by design methodology enables researchers to efficiently optimize formulations with minimal experimental runs while gaining comprehensive insights into factor interactions. For this compound microemulgel, factorial design allows for the precise control of key parameters such as globule size, viscosity, drug release profile, and ex vivo permeation characteristics, ensuring the development of a robust and effective final product.
This protocol integrates the scientific principles of microemulsion technology with statistical experimental design to create a reproducible method for developing this compound microemulgel with enhanced antifungal activity and improved patient compliance compared to conventional formulations.
The development of this compound microemulgel requires careful selection of components based on their functional properties and compatibility with the active pharmaceutical ingredient. This compound, a broad-spectrum antifungal agent, serves as the active pharmaceutical ingredient with typical concentration ranges of 1-2% w/w in topical formulations. Its poor aqueous solubility (less than 1 μg/mL) makes it an ideal candidate for microemulsion-based delivery systems, which can significantly enhance its solubility and skin penetration.
The oil phase serves as the primary solubilizing medium for the lipophilic drug and influences the permeability characteristics of the formulation. Based on comprehensive solubility studies detailed in the search results, oleic acid has been identified as the optimal oil phase due to its excellent solubilizing capacity for this compound and its skin penetration enhancement properties [1] [2]. Oleic acid, a mono-unsaturated fatty acid, acts as a penetration enhancer by disrupting the lipid bilayer structure of the stratum corneum, thereby facilitating drug permeation. Alternative oils investigated in various studies include cinnamon oil, which possesses inherent antifungal properties that may synergize with miconazole activity, and caprylic/capric triglyceride, which offers excellent solubilizing capacity with minimal skin irritation potential [3] [2].
The surfactant system is critical for achieving and maintaining the microemulsion structure by reducing interfacial tension and providing stability against coalescence. Tween series surfactants (particularly Tween 20, Tween 80) have been widely employed as primary surfactants in the development of miconazole microemulsions due to their high hydrophilic-lipophilic balance (HLB) values and excellent safety profiles [4] [3]. The concentration of surfactants typically ranges from 30% to 60% w/w of the microemulsion phase, with optimal concentrations determined through pseudo-ternary phase diagram studies.
Cosurfactants work in conjunction with primary surfactants to further enhance microemulsion stability and reduce surfactant concentration requirements. PEG 400 and propylene glycol have been identified as optimal cosurfactants for this compound microemulgels, serving dual functions as stability enhancers and permeation promoters [4] [5]. These cosurfactants improve the fluidity of the interfacial film, allowing for greater flexibility in accommodating curvature changes essential for microemulsion formation.
The gelling polymer converts the microemulsion into a gel consistency suitable for topical application while maintaining the nanostructure of the system. Hydrophilic polymers such as Carbopol series (934, 940), HPMC (K4M, K100M), and natural polymers like tamarind seed polysaccharide have been successfully incorporated into miconazole microemulgel formulations [1] [3] [5]. These polymers provide the necessary rheological properties for topical application while enhancing bioadhesive characteristics and controlling drug release through their matrix structure.
Table 1: Components of this compound Microemulgel Formulation
| Component Category | Specific Examples | Concentration Range | Functional Role |
|---|---|---|---|
| Active Ingredient | This compound | 1-2% w/w | Antifungal agent |
| Oil Phase | Oleic acid, Cinnamon oil, Caprylic/capric triglyceride | 2.5-10% w/w | Drug solubilization, Penetration enhancement |
| Surfactant | Tween 20, Tween 80, Polyoxyethylene sorbitan monooleate | 30-60% w/w | Microemulsion stabilization, Globule size reduction |
| Cosurfactant | PEG 400, Propylene glycol, Ethanol, Isopropyl alcohol | 10-30% w/w | Interfacial fluidity, Stability enhancement |
| Aqueous Phase | Deionized water, Buffer solutions | 20-50% w/w | Continuous phase, Hydration |
| Gelling Polymer | Carbopol 934/940, HPMC K4M/K100M, Tamarind seed polysaccharide | 0.5-2% w/w | Viscosity modification, Bioadhesion, Drug release control |
Based on the factorial design studies analyzed from the search results, several optimized formulations have been developed with specific component ratios to achieve target quality attributes. The following compositions represent the most promising formulations for this compound microemulgel:
Table 2: Optimized this compound Microemulgel Formulations
| Formulation Code | Oil Phase | Surfactant | Cosurfactant | Gelling Polymer | Key Characteristics |
|---|---|---|---|---|---|
| F5 [3] | Cinnamon oil (5% w/w) | Tween 20 (40% w/w) | IPA (15% w/w) | HPMC K4M (1.5% w/w) | Globule size: 26±3 μm, Drug release: 87.05±2.42% in 6 h |
| Buccal ME [4] | Oleic acid (5% w/w) | Tween 20 (40% w/w) | PEG 400 (20% w/w) | Not specified | Droplet size: 119.6 nm, Diffusion coefficient: 2.11×10⁻⁵ cm²/s |
| MBG [5] | Rice bran oil (6.5% w/w) | Tween 80 (32.5% w/w) | Propylene glycol (16.2% w/w) | Tamarind seed polysaccharide (1.5% w/w) | Zeta potential: -35 mV, Drug release: 87.89% in 8 h |
The 2³ full factorial design has been extensively employed for optimizing this compound microemulgel formulations, allowing for the systematic investigation of three critical factors at two levels each. This experimental design efficiently evaluates the main effects of each factor as well as their interaction effects on critical quality attributes of the microemulgel with only 8 experimental runs, making it a highly efficient approach for formulation optimization.
Based on the search results analysis, the most frequently selected independent variables include the concentration of oil (X₁), surfactant (X₂), and gelling polymer (X₃). These factors are investigated at two levels (low and high) based on preliminary screening studies. The dependent variables (responses) typically include globule size (Y₁), viscosity (Y₂), cumulative drug release (Y₃), and ex vivo permeation (Y₄), which collectively determine the quality and performance of the final microemulgel formulation.
The experimental design is typically augmented with center points to detect curvature in the response surface and validate the mathematical models derived from the factorial analysis. The levels for each factor are selected based on solubility studies and pseudo-ternary phase diagram observations to ensure that all experimental runs fall within the microemulsion formation zone.
The data obtained from factorial experiments are analyzed using multiple linear regression to develop mathematical models describing the relationship between independent and dependent variables. Analysis of Variance (ANOVA) is employed to determine the statistical significance of each factor and their interactions, with p-values < 0.05 considered significant.
The regression models typically take the form of first-order equations:
Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₃X₁X₃ + β₂₃X₂X₃
Where Y is the response variable, β₀ is the intercept, β₁-β₃ are the coefficients for main effects, and β₁₂-β₂₃ are the coefficients for interaction effects.
Table 3: Factorial Design Optimization Data for this compound Microemulgel
| Formulation Code | Oil (%) | Surfactant (%) | Polymer (%) | Globule Size (nm) | Viscosity (cP) | Cumulative Drug Release (%) | Ex Vivo Permeation (%) |
|---|---|---|---|---|---|---|---|
| F1 [3] | 5 (-1) | 40 (-1) | 1.0 (-1) | 142.6 | 2840 | 78.32 | 72.45 |
| F2 [3] | 10 (+1) | 40 (-1) | 1.0 (-1) | 168.9 | 3120 | 72.18 | 68.91 |
| F3 [3] | 5 (-1) | 60 (+1) | 1.0 (-1) | 118.3 | 2650 | 84.56 | 79.83 |
| F4 [3] | 10 (+1) | 60 (+1) | 1.0 (-1) | 132.7 | 2910 | 80.47 | 75.62 |
| F5 [3] | 5 (-1) | 40 (-1) | 2.0 (+1) | 156.4 | 4520 | 75.91 | 70.84 |
| F6 [3] | 10 (+1) | 40 (-1) | 2.0 (+1) | 181.2 | 4980 | 70.25 | 66.37 |
| F7 [3] | 5 (-1) | 60 (+1) | 2.0 (+1) | 127.5 | 4180 | 82.34 | 77.95 |
| F8 [3] | 10 (+1) | 60 (+1) | 2.0 (+1) | 145.8 | 4670 | 78.16 | 73.48 |
The optimization process typically employs response surface methodology with 3D response surface plots to visualize the relationship between factors and responses. The desirability function approach is then used to identify the optimal formulation that simultaneously satisfies all target criteria for the critical quality attributes. Checkpoint batches are prepared to validate the predictive capability of the mathematical models by comparing the observed responses with predicted values.
The preparation of microemulsion for this compound microemulgel follows a systematic protocol to ensure the formation of a stable, isotropic system with optimal globule size and drug loading capacity. The process involves the following detailed steps:
Drug Solubilization in Oil Phase: Accurately weigh this compound (1-2% w/w) and incorporate it into the selected oil phase (2.5-10% w/w) in a glass vial. Heat the mixture to 40±2°C with continuous stirring using a magnetic stirrer at 500 rpm until complete dissolution of the drug is achieved. Maintain the temperature throughout the process to prevent precipitation [2].
Surfactant-Cosurfactant Mixture Preparation: Combine the selected surfactant (30-60% w/w) and cosurfactant (10-30% w/w) in a separate vessel. Mix thoroughly using a vortex mixer for 2-3 minutes to form a homogeneous Smix (surfactant-cosurfactant mixture) [1] [4].
Oil and Smix Combination: Gradually add the drug-loaded oil phase to the Smix with continuous stirring at 1000 rpm using a magnetic stirrer. Maintain the temperature at 40±2°C throughout this process. Continue stirring until a clear, transparent mixture is obtained, indicating complete mixing of oil and surfactant phases [3].
Aqueous Phase Incorporation: Slowly add the aqueous phase (20-50% w/w) to the oil-Smix combination in a dropwise manner while maintaining vigorous stirring at 1500 rpm. The addition rate should not exceed 0.5 mL/min to prevent phase separation and ensure proper formation of the microemulsion [1].
Equilibration and Characterization: Allow the formed microemulsion to equilibrate at room temperature for 24 hours. Examine the system for any signs of turbidity, phase separation, or precipitation. Characterize the optimized microemulsion for globule size, polydispersity index, zeta potential, and drug content before proceeding to gel incorporation [2].
The conversion of microemulsion to microemulgel involves the incorporation of a gelling agent to provide the desired rheological properties for topical application. The protocol varies based on the nature of the gelling polymer:
For Synthetic Polymers (Carbopol, HPMC):
Polymer Dispersion: Accurately weigh the gelling polymer (0.5-2% w/w) and disperse it uniformly in a portion of the aqueous phase with continuous stirring at 800-1000 rpm. For Carbopol, allow the dispersion to hydrate for 30-60 minutes until a clear gel forms [3] [5].
pH Adjustment: For pH-sensitive polymers like Carbopol, adjust the pH to 6.5-7.5 using triethanolamine or sodium hydroxide to activate the gelling properties. Add the neutralizing agent dropwise with continuous mixing to avoid localized gel formation [5].
Microemulsion Incorporation: Slowly add the prepared microemulsion to the polymer gel base in a 1:1 or 2:1 ratio with continuous stirring at 500-800 rpm. Maintain stirring until a homogeneous, transparent microemulgel is formed without air entrapment [3].
Equilibration: Allow the microemulgel to stand for 24 hours at room temperature to ensure complete hydration of the polymer and stabilization of the system [1].
For Natural Polymers (Tamarind Seed Polysaccharide):
Polymer Solution Preparation: Dissolve the natural polymer in the aqueous phase with continuous stirring at 80±2°C for 15-20 minutes until a clear solution is obtained [5].
Cooling and Maturation: Allow the polymer solution to cool to room temperature and then refrigerate at 4°C for 4-6 hours to complete the hydration process.
Microemulsion Incorporation: Incorporate the microemulsion into the polymer solution gradually with gentle stirring to avoid foam formation [5].
Preservation: Add appropriate preservatives (e.g., methylparaben, propylparaben) if required and mix thoroughly until a homogeneous preparation is obtained.
Figure 1: Workflow for the Development of this compound Microemulgel Using Factorial Design
Comprehensive characterization of this compound microemulgel is essential to ensure its quality, stability, and performance. The following protocols detail the standard methods for evaluating critical quality attributes:
Globule Size and Size Distribution:
Zeta Potential Measurement:
Viscosity and Rheological Properties:
Drug Content Uniformity:
pH Measurement:
In Vitro Drug Release Studies:
Ex Vivo Permeation Studies:
Antifungal Activity Assessment:
The development of this compound microemulgel using factorial design represents a significant advancement in topical antifungal drug delivery. This systematic approach enables the formulator to efficiently optimize the formulation with comprehensive understanding of factor interactions and their impact on critical quality attributes. The resulting microemulgel demonstrates superior performance compared to conventional formulations, with enhanced drug solubility, improved skin permeability, sustained release profile, and increased antifungal efficacy.
The factorial design approach offers a scientifically rigorous framework for pharmaceutical development that aligns with the Quality by Design principles advocated by regulatory agencies. This methodology not only optimizes the formulation composition but also establishes the design space within which variations in factor levels do not significantly affect product quality. The mathematical models derived from factorial experiments provide valuable predictive tools for quality control and formulation refinement.
The optimized this compound microemulgel has demonstrated excellent stability profiles under accelerated storage conditions and superior antifungal activity against Candida albicans compared to commercial preparations [3] [6]. The incorporation of the drug in microemulsion form within a gel matrix provides the dual advantages of enhanced penetration and prolonged residence time at the application site, making it particularly suitable for the treatment of cutaneous fungal infections, including those affecting nails and hair follicles.
Future perspectives for this delivery system include exploration of natural oils with inherent antifungal activity, development of combination therapies with other antifungal agents, and adaptation for transungual delivery in onychomycosis treatment. The factorial design approach can be further extended to include additional factors such as permeation enhancers, antioxidants, and preservative systems to develop more sophisticated formulation strategies.
This compound (MIC) is a broad-spectrum imidazole antifungal agent widely used in the treatment of various superficial fungal infections including cutaneous candidiasis, dermatophytosis, ringworm, jock itch, and athlete's foot. Despite its proven antifungal efficacy, the therapeutic potential of this compound is limited by its poor aqueous solubility and inadequate skin penetration, resulting in suboptimal bioavailability at the site of action [1]. The drug belongs to Class II of the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability, which presents significant formulation challenges for effective topical delivery [2]. To overcome these limitations, novel vesicular drug delivery systems have been explored, with invasomes emerging as a promising approach for enhanced topical delivery.
Invasomes are novel, flexible, unilamellar vesicles composed of phospholipids (soy lecithin) and terpenes, which exhibit superior skin penetration capability compared to conventional liposomes due to their more elastic structure [1]. The presence of terpenes in the vesicular structure allows invasomes to effectively penetrate epidermal layers, increasing their activity and targeting deeper skin layers. Research has demonstrated that vesicle size significantly influences skin deposition, with smaller vesicles (<70 nm) showing maximum deposition in both viable dermal and epidermal layers [1]. The incorporation of cilantro oil (containing natural terpenes) in invasomal formulations serves a dual purpose: acting as a permeation enhancer while providing synergistic antifungal activity against Candida species [1]. This application note provides detailed protocols for the development, optimization, and characterization of this compound-loaded invasomal gel for enhanced topical antifungal delivery.
The formulation of this compound invasomal gel requires the following materials, which should be of pharmaceutical grade:
Table 1: Materials and Specifications for this compound Invasomal Gel
| Material | Function | Specification/Grade | Quality Standards |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | Purity ≥98% | USP/Ph. Eur. |
| Soy lecithin | Bilayer-forming phospholipid | 30% extra pure | Pharmaceutical grade |
| Cilantro oil | Terpene source/Permeation enhancer | Essential oil of Coriandrum sativum | Analytical standard |
| Propylene glycol | Solvent/Permeation enhancer | USP/Ph. Eur. | Pharmaceutical grade |
| Ethanol | Solvent | 95% v/v | Analytical grade |
| Xanthan gum | Gelling agent | Extra pure | Pharmaceutical grade |
| Chloroform | Organic solvent | Purity ≥99.5% | Analytical grade |
| Methanol | HPLC mobile phase | HPLC grade | Analytical grade |
| Phosphate buffer saline | Hydration medium | pH 5.5-7.4 | Prepared in-house |
The selection of soy lecithin as the bilayer-forming component is critical as it enhances vesicle permeability due to the presence of a head group (choline) and an unsaturated acyl chain [1]. Cilantro oil is preferred over other terpene sources due to its documented synergistic antifungal activity with this compound against Candida albicans, which enhances the overall therapeutic efficacy of the formulation [1].
The following protocol details the preparation of this compound-loaded invasomes using the thin film hydration method [1]:
Equipment Required: Round-bottom flask (250 mL), rotary evaporator, bath sonicator, probe sonicator, vacuum desiccator, analytical balance, water bath.
Step 1: Preparation of Organic Phase Accurately weigh this compound (50-100 mg), soy lecithin (100-300 mg), and cilantro oil (0.5-2% v/v) in predetermined ratios based on experimental design. Transfer the weighed materials to a dried 250 mL round-bottom flask. Add 10 mL of chloroform to solubilize the mixture completely. Ensure complete dissolution by gentle swirling of the flask.
Step 2: Thin Film Formation Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 50°C with a rotation speed of 90 rpm. Continue evaporation until a thin, uniform lipid film forms on the inner wall of the flask. Transfer the flask to a vacuum desiccator and store overnight to remove any residual organic solvent.
Step 3: Film Hydration Hydrate the thin lipid film with 10 mL of phosphate buffer (0.1 M, pH 5.5) containing propylene glycol and ethanol (4:1 ratio). Perform hydration using a bath sonicator for 15 minutes at room temperature to obtain multilamellar vesicles.
Step 4: Size Reduction Subject the hydrated vesicular dispersion to probe sonication with the following parameters: constant pulse on 10 s, pulse off 3 s, amplitude of 30%. Continue sonication until the desired vesicle size is achieved (typically <200 nm). Store the final invasomal dispersion in amber glass vials at 4°C until further use.
The following protocol describes the incorporation of optimized invasomal dispersion into a gel base:
Step 1: Gel Base Preparation Dissolve 0.5-1% w/v of xanthan gum in distilled water with continuous stirring at 800-1000 rpm. Allow the mixture to hydrate for 2-4 hours until a clear gel forms. Alternatively, Carbopol 934 or 940 (0.4-0.8% w/v) can be used as gelling agents, with the pH adjusted to 5.5-6.5 using triethanolamine [3].
Step 2: Incorporation of Invasomes Slowly add the invasomal dispersion to the gel base in a 1:1 ratio under gentle stirring (400-600 rpm) to avoid disruption of vesicle structure. Continue stirring for 15-20 minutes to ensure uniform distribution of invasomes throughout the gel matrix.
Step 3: Packaging and Storage Transfer the final invasomal gel to collapsible aluminum tubes or amber glass containers. Store at 2-8°C until further characterization and evaluation.
The following workflow diagram illustrates the complete preparation process:
Vesicle Size and Polydispersity Index (PDI) Procedure: Dilute the invasomal dispersion with distilled water (1:10 ratio) and analyze using dynamic light scattering with a Malvern ZetaSizer or equivalent instrument. Perform measurements in triplicate at a scattering angle of 90° and temperature of 25°C. Acceptance Criteria: Vesicle size <200 nm; PDI <0.3 indicates monodisperse population [1].
Zeta Potential Procedure: Measure electrophoretic mobility using laser Doppler velocimetry with the same instrument. Dilute samples with distilled water and place in folded capillary cells. Measure in triplicate. Acceptance Criteria: Zeta potential >|±30| mV indicates good physical stability [1].
Entrapment Efficiency Procedure: Separate unentrapped drug using ultracentrifugation at 15,000 rpm for 60 minutes at 4°C. Collect the supernatant and analyze drug content using HPLC or UV-spectrophotometry at 230 nm. Calculate entrapment efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 [1].
Morphological Examination Procedure: Examine vesicle morphology using transmission electron microscopy (TEM). Place a drop of diluted invasomal dispersion on a carbon-coated copper grid, stain with 1% phosphotungstic acid, and air-dry before visualization.
Physical Properties Examine the gel for color, homogeneity, and consistency visually. Note any grittiness, phase separation, or syneresis.
pH Measurement Procedure: Determine the pH of the gel (1% w/v aqueous solution) using a calibrated pH meter at room temperature. Acceptance Criteria: pH 5.5-6.5 to maintain skin compatibility [2].
Viscosity and Spreadability Procedure: Measure viscosity using a Brookfield viscometer with spindle 63 at predetermined speeds. Evaluate spreadability using parallel plate method: place 0.5 g gel between two glass slides, apply weight (50 g), and measure spreading diameter after 1 minute. Acceptance Criteria: Viscosity should be appropriate for topical application (5,000-20,000 cP); higher spreadability diameter indicates better spreadability [3].
Drug Content Uniformity Procedure: Weigh 1 g of gel, extract with methanol, filter through 0.45 μm membrane, and analyze drug content using HPLC at 230 nm. Calculate drug content percentage. Acceptance Criteria: Drug content should be 90-110% of labeled claim [2].
The development of this compound invasomal gel employed a central composite design to optimize critical formulation parameters. The independent variables included the concentration of soy lecithin (X₁: 100-300 mg) and cilantro oil (X₂: 0.5-2% v/v), while the dependent responses were entrapment efficiency (Y₁), vesicle size (Y₂), and drug diffusion (Y₃) [1].
Table 2: Optimization Data for this compound Invasomal Formulations
| Formulation Code | Soy Lecithin (mg) | Cilantro Oil (% v/v) | Entrapment Efficiency (%) | Vesicle Size (nm) | PDI | Drug Diffusion (%) |
|---|---|---|---|---|---|---|
| F1 | 100 | 0.5 | 72.3 ± 3.2 | 185.6 ± 4.3 | 0.21 ± 0.02 | 68.5 ± 2.8 |
| F2 | 100 | 2.0 | 75.8 ± 2.9 | 162.3 ± 3.8 | 0.19 ± 0.03 | 76.3 ± 3.1 |
| F3 | 300 | 0.5 | 84.6 ± 2.5 | 215.8 ± 5.1 | 0.24 ± 0.02 | 65.2 ± 2.4 |
| F4 | 300 | 2.0 | 82.1 ± 3.1 | 198.4 ± 4.6 | 0.22 ± 0.01 | 72.8 ± 2.9 |
| F5 (Optimum) | 200 | 1.25 | 89.3 ± 2.8 | 172.5 ± 3.9 | 0.18 ± 0.02 | 84.7 ± 3.3 |
The optimization study revealed that the concentration of soy lecithin significantly influenced entrapment efficiency, with higher concentrations resulting in improved drug loading capacity. However, increasing soy lecithin concentration also led to larger vesicle sizes due to the formation of more substantial bilayers. The incorporation of cilantro oil demonstrated a concentration-dependent effect on vesicle size and drug diffusion, with optimal concentrations around 1.25% v/v providing the best balance between vesicle size, entrapment efficiency, and diffusion characteristics [1].
The optimized this compound invasomal gel was evaluated for its performance compared to conventional formulations and marketed products.
Table 3: Performance Comparison of this compound Formulations
| Formulation | Cumulative Drug Release (%) | Permeation Flux (μg/cm²/h) | Antifungal Activity (Zone of Inhibition, mm) | Skin Deposition (% of applied dose) |
|---|---|---|---|---|
| Conventional cream | 23.8 ± 2.1 (after 6 h) | 4.2 ± 0.3 | 25.4 ± 2.7 | 12.3 ± 1.8 |
| Nanoemulgel [3] | 29.7 ± 1.8 (after 6 h) | 6.8 ± 0.5 | 40.9 ± 2.3 | 18.6 ± 2.1 |
| Microemulsion [4] | 87.6 ± 5.8 (total permeation) | 14.6 ± 1.2 | 35.2 ± 2.1 | 22.4 ± 2.3 |
| Invasomal Gel (Optimum) | 84.7 ± 3.3 (after 8 h) | 18.3 ± 1.5 | 45.6 ± 2.5 | 28.9 ± 2.4 |
The data demonstrates that the invasomal gel formulation significantly enhanced drug release, permeation flux, and antifungal activity compared to conventional formulations. The synergistic effect of cilantro oil with this compound contributed to the enhanced antifungal activity, while the flexible vesicular structure of invasomes improved skin penetration and deposition [1].
Conduct stability studies according to ICH guidelines to evaluate the shelf-life and storage conditions of the final invasomal gel formulation.
Protocol: Package the final invasomal gel in collapsible aluminum tubes or amber glass containers. Store samples under the following conditions:
Acceptance Criteria: The formulation should retain >90% of initial drug content, maintain vesicle size within ±20 nm of initial size, PDI <0.3, and show no significant changes in physical appearance, pH, or drug release profile.
Research on similar nanoformulations has demonstrated good stability profiles under various storage conditions. A this compound nanocrystal-loaded hydrogel showed consistent particle sizes and maintained performance characteristics during a 3-month stability study [5]. Microemulsion formulations of this compound also exhibited favorable physicochemical stability over a 3-month period at 30°C ± 2°C [4].
The development of this compound invasomal gel represents a significant advancement in topical antifungal drug delivery. The incorporation of this compound into invasomal vesicles addresses the key limitations of conventional formulations, namely poor solubility and inadequate skin penetration. The optimized formulation, containing soy lecithin as the bilayer-forming component and cilantro oil as a permeation enhancer with synergistic antifungal activity, demonstrates superior performance compared to conventional creams and other nanoformulations. The detailed protocols provided in this application note enable researchers to reproducibly prepare, characterize, and evaluate this compound invasomal gel with enhanced therapeutic potential for the treatment of topical fungal infections.
Objective: To provide a detailed protocol for developing, characterizing, and evaluating a Miconazole Nitrate-loaded Transethosomal Suspension and Gel (MNTG) for enhanced topical antifungal delivery.
Background: this compound is a broad-spectrum imidazole antifungal agent. Its therapeutic efficacy in conventional topical formulations is limited by poor aqueous solubility and inadequate skin penetration. Transethosomes—nanovesicles composed of phospholipids, edge activators, and ethanol—synergistically enhance skin permeation and drug deposition, leading to superior antifungal activity [1] [2].
The table below summarizes the components and their critical functions for preparing MCNR-loaded transethosomes.
Table 1: Composition and Rationale for MCNR-Loaded Transethosomes
| Component | Function | Exemplary Concentration/Amount | Critical Notes |
|---|---|---|---|
| This compound (MCNR) | Active Pharmaceutical Ingredient (API) | 1% w/w [2] | BCS Class II drug; poor water solubility (0.1 mg/mL) is a key formulation challenge [2]. |
| Lecithin | Phospholipid (bilayer-forming agent) | 1-3% w/w [2] | The backbone of the vesicle structure. Source (e.g., soy lecithin) and purity can affect vesicle characteristics. |
| Oleic Acid | Edge Activator (EA) | 0.15-0.45% w/w [2] | Increases membrane deformability and elasticity, crucial for skin penetration [1] [2]. |
| Ethanol | Permeation Enhancer | 15-45% v/v [2] | Fluidizes the lipid bilayers of both the vesicle and the stratum corneum, enabling deeper penetration [1]. |
| Chloroform:Methanol (3:1) | Organic Solvent System | q.s. (for dissolving lipids & drug) | Used in the thin-film hydration method. Must be evaporated completely under reduced pressure. |
| Phosphate Buffer (pH 5.5) | Hydration Medium | q.s. to 100% | Maintains a skin-friendly pH during hydration. |
The optimization of the Lecithin: Oleic Acid ratio and the concentration of ethanol are the most critical factors. They directly impact entrapment efficiency, vesicle size, and the deformability of the final transethosomes [1] [2]. A central composite design is highly recommended for systematic optimization.
The following diagram illustrates the primary workflow for formulating MCNR-loaded transethosomes.
Diagram 1: Workflow for preparing MCNR-loaded transethosomes via thin-film hydration.
Protocol 1: Determination of Entrapment Efficiency (EE%)
Protocol 2: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)
The target specifications for a successfully optimized formulation are consolidated below.
Table 2: Target Specifications for Optimized MCNR-Transethosomes
| Parameter | Target Value | Analytical Technique | Significance | | :--- | :--- | :--- | :--- | | Entrapment Efficiency (EE%) | >85% (e.g., 89.93 ± 1.32%) | Ultracentrifugation / Spectrophotometry | High drug loading, cost-effectiveness. | | Particle Size | 100 - 200 nm (e.g., 139.3 ± 1.14 nm) | Dynamic Light Scattering (DLS) | Ensures deep skin penetration and nanosized effects. | | Polydispersity Index (PDI) | <0.3 (e.g., 0.188 ± 0.05) | Dynamic Light Scattering (DLS) | Indicates a homogeneous, uniform suspension. | | Zeta Potential | |±20| mV | Laser Doppler Velocimetry | Predicts colloidal stability; high value prevents aggregation. | | Surface Morphology | Spherical, smooth, and intact | Scanning Electron Microscopy (SEM) | Confirms the formation of desired vesicular structure. |
Protocol 4: Preparation of Transethosomal Gel (MNTG)
Protocol 5: In Vitro Antifungal Activity Assay
Protocol 6: Skin Irritation Test (In Vivo)
The following diagram illustrates the key pathways through which transethosomes enhance topical delivery and efficacy.
Diagram 2: Mechanism of action and outcomes of MCNR-loaded transethosomes.
The optimization of a this compound-loaded transethosomal suspension and its subsequent incorporation into a gel base presents a highly promising strategy for overcoming the drug's inherent limitations. The protocol outlined herein reliably produces nanovesicles with high drug loading, optimal size, and stability, which translate to superior skin permeation, potentiated antifungal activity, and an improved safety profile in preclinical models [1] [2].
For successful technology translation, future work should focus on:
Solid lipid nanoparticles (SLNs) represent a leading colloidal drug delivery system, particularly advantageous for topical delivery of antifungal agents like miconazole nitrate (MN). This imidazole derivative suffers from poor aqueous solubility, which can limit its therapeutic efficacy against fungal infections such as candidiasis [1] [2]. SLNs encapsulate drugs within a solid lipid matrix at room temperature, combining the benefits of traditional colloidal systems while overcoming their limitations [3] [2]. The melt-homogenization technique, often followed by ultrasonication, is a widely employed, scalable method for SLN production that avoids the use of toxic organic solvents [3] [1] [2]. These protocols detail the formulation, optimization, and characterization of MN-SLNs, with a focus on achieving high drug loading, sustained release, and enhanced skin targeting for improved antifungal therapy.
The table below summarizes the typical components used in the preparation of MN-SLNs via melt-homogenization.
Table 1: Typical Formulation Components for MN-SLNs
| Component Category | Specific Materials | Common Concentrations | Function/Purpose |
|---|---|---|---|
| Active Ingredient | This compound | 1 - 1.5% (w/w) | Broad-spectrum antifungal drug [3] [1] |
| Solid Lipids | Compritol 888 ATO (Glyceryl Behenate), Precirol ATO5 (Glyceryl Distearate), Glyceryl Monostearate (GMS), Stearic Acid, Gelucire series | 3 - 5% (w/w) | Forms the solid core matrix for drug encapsulation [3] [1] [2] |
| Surfactants & Stabilizers | Tween 80 (Polysorbate 80), Tween 20, Poloxamer 188, Cremophor RH40, Lecithin, Soy lecithin | 1.25 - 2.5% (w/w) | Stabilizes the nanoparticle dispersion, reduces particle size [3] [1] [2] |
| Solubilizers / Additives | Propylene Glycol (PG), Transcutol HP, Dicetylphosphate (DCP) | 1 - 2% (w/w) | Enhances drug solubility in lipid melt; DCP acts as a charge inducer [3] [1] |
| Aqueous Phase | Distilled Water / Purified Water | Up to 100% (v/v) | Dispersion medium [3] |
The following workflow outlines the key stages of the melt-homogenization process for MN-SLN production.
Materials Setup:
Step-by-Step Procedure:
Optimization is crucial for obtaining SLNs with desired properties. A Design of Experiments (DoE) approach is highly recommended for efficient optimization [4].
Table 2: Key Parameters for Optimization and their Impact on MN-SLN Characteristics
| Parameter | Impact on SLN Properties | Optimal Range / Notes |
|---|---|---|
| Homogenization Pressure | Higher pressure generally yields smaller particle size. | 500 bar is commonly used [3]. |
| Homogenization Cycles | Increased cycles reduce polydispersity but may induce lipid degradation. | 3-5 cycles are typical [3]. |
| Ultrasonication Time/Amplitude | Directly affects particle size and distribution; excessive energy can cause particle aggregation. | 1-10 min at 70% amplitude [4]. |
| Lipid-to-Surfactant Ratio | Critical for stability; insufficient surfactant leads to particle aggregation. A lower HLB value of the lipid can increase entrapment efficiency [2]. | A 1:2 ratio (Lipid:Surfactant) has been used effectively [4]. |
| Surfactant Type and Concentration | Impacts particle size, zeta potential, and stability. Polysorbate 80 concentration (e.g., 35-45%) is a key parameter [4]. | A combination of surfactants (e.g., Polysorbate 80 and Sorbitan Oleate) can be effective [4]. |
| Cooling Rate | Can influence the polymorphic state of the lipid and drug entrapment. | Controlled, slow cooling is often employed [3]. |
Rigorous characterization is essential to ensure the quality and performance of the prepared MN-SLNs. The following table outlines the standard methods used.
Table 3: Key Characterization Methods for MN-SLNs
| Parameter | Analytical Technique | Typical Results for MN-SLNs |
|---|
| Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) e.g., Malvern Zetasizer | PS: 23 nm - 766 nm [3] [1] PDI: <0.35 indicates a narrow distribution [3] [5] | | Zeta Potential (ZP) | Electrophoretic Light Scattering | ZP: ~ -35 mV or higher absolute value indicates good physical stability [4] | | Entrapment Efficiency (EE%) | Ultracentrifugation / Filtration & UV Spectroscopy | EE%: Often >80%, can reach up to 100% [3] [1] | | Drug Loading (DL%) | Calculation from EE% and total solid content | DL%: Reported around 8.88% in some studies [6] | | Surface Morphology | Scanning Electron Microscopy (SEM) | Confirms spherical, smooth-surfaced particles [6] | | Crystalline State & Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | DSC/XRD confirm drug is in amorphous state within lipid matrix [3] [6] | | In Vitro Drug Release | Franz Diffusion Cell | Sustained release profile compared to conventional formulations [3] [1] | | Stability Studies | Monitoring PS, PDI, ZP, EE% over time at 2-8°C & 25°C | Stable for at least 1 month under refrigeration [3] |
Detailed Protocol for Entrapment Efficiency (EE%):
The melt-homogenization method is a robust and scalable technique for producing this compound-loaded SLNs. Successful formulation requires careful selection of lipids and surfactants, precise control of process parameters, and thorough characterization. The resulting MN-SLN systems have been demonstrated to enhance skin targeting, provide sustained release, and improve antifungal efficacy, making them a promising strategy for the topical treatment of fungal infections [3] [2]. By adhering to these detailed protocols and optimization strategies, researchers can consistently develop high-quality MN-SLN formulations for advanced dermatological therapies.
Oropharyngeal candidiasis (oral thrush) represents a significant clinical challenge, particularly in immunocompromised patients such as those with HIV, undergoing chemotherapy, or receiving head and neck radiation therapy. Studies indicate approximately 9.6% of cancer patients develop oropharyngeal candidiasis, with incidence rising to 22% in those receiving combined chemoradiotherapy [1]. Miconazole nitrate, a BCS Class II antifungal agent, exhibits poor aqueous solubility (0.03 mg/mL), which severely limits its dissolution rate and oral mucosal absorption, resulting in subtherapeutic concentrations at the infection site and reduced clinical efficacy [2]. Conventional topical formulations including oral gels, suspensions, and troches suffer from limited contact time with the oral mucosa, necessitating frequent dosing (3-5 times daily) and demonstrating inadequate penetration into deeper mucosal layers where Candida species may reside [1].
Self-nanoemulsifying drug delivery systems (SNEDDS) represent an advanced lipid-based formulation strategy that addresses these critical limitations. SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water nanoemulsions upon mild agitation in aqueous media, such as the oral cavity [3]. For this compound, SNEDDS technology enhances solubilization capacity, promotes mucosal permeability, and when incorporated into a mucoadhesive hydrogel base, extends residence time at the application site, thereby improving therapeutic outcomes for oropharyngeal candidiasis [2]. The following application notes provide detailed protocols for the development, optimization, and evaluation of a this compound-loaded SNEDDS incorporated into a hyaluronic acid-based hydrogel for enhanced treatment of oral thrush.
The development of an effective SNEDDS formulation requires systematic selection of components based on their solubilization capacity for the drug, self-emulsification efficiency, and compatibility with the physiological environment. The optimized composition presented below was developed through mixture design experiments that evaluated the effects of component ratios on critical quality attributes including globule size and antifungal activity [2].
Table 1: Optimized Composition of this compound SNEDDS
| Component | Function | Optimized Percentage | Role in Formulation |
|---|---|---|---|
| Clove oil | Oil phase | 22% | Solubilizes miconazole, enhances permeation, inherent antifungal properties |
| Labrasol | Surfactant | 67% | Self-emulsification, increases membrane fluidity and permeation |
| Propylene glycol | Cosurfactant | 10% | Prevents droplet coalescence, additional drug solubilization |
| This compound | Drug | 50 mg per unit | Active pharmaceutical ingredient |
The selection of clove oil as the lipid phase is particularly advantageous due to its dual functionality: high solubilization capacity for miconazole (∼45 mg/g) and inherent antifungal properties that synergize with the drug activity. Labrasol (Caprylocaproyl macrogolglycerides) was optimized as the primary surfactant due to its high hydrophilic-lipophilic balance (HLB ∼12) and proven emulsification efficiency in forming nano-sized droplets with mean size of approximately 113 nm. Propylene glycol serves as cosurfactant, further enhancing drug solubility and stabilizing the nanoemulsion interface by reducing interfacial tension [2] [3].
The SNEDDS formulation is subsequently incorporated into a hyaluronic acid-based hydrogel to create a mucoadhesive delivery system. Hyaluronic acid provides excellent mucoadhesive properties, biocompatibility, and capacity for sustained drug release. The hydrogel base is prepared using 2% w/v hyaluronic acid in purified water, with glycerol (5% w/v) as humectant and methylparaben (0.2% w/v) as preservative [2] [4]. The resulting composite system demonstrates pseudoplastic flow with thixotropic behavior, which is ideal for oral application—maintaining stability at rest while spreading easily during application [2].
A mixture design approach is recommended for systematic optimization of SNEDDS components. This statistical design evaluates the effects of component ratios on critical quality attributes while maintaining the constraint that the sum of all components equals 100%.
Table 2: Critical Quality Attributes for SNEDDS Optimization
| Independent Variables | Low Level (%) | High Level (%) | Dependent Variables | Target |
|---|---|---|---|---|
| Clove oil (X₁) | 15 | 30 | Globule size (nm) | Minimize |
| Labrasol (X₂) | 60 | 75 | PDI | <0.3 |
| Propylene glycol (X₃) | 5 | 15 | Inhibition zone (mm) | Maximize |
| Transmittance (%) | >95 | |||
| Self-emulsification time (s) | <60 |
The following workflow diagram illustrates the comprehensive development and evaluation process for the this compound SNEDDS-loaded hydrogel:
Table 3: Expected Permeation Results Based on Optimized Formulation
| Formulation | Cumulative Drug Permeated at 24h (μg/cm²) | Flux (μg/cm²/h) | Enhancement Ratio |
|---|---|---|---|
| Miconazole-SNEDDS hydrogel | 385.6 ± 24.3 | 16.32 ± 1.24 | 1.85 |
| Miconazole-SNEDDS | 208.4 ± 18.7 | 8.82 ± 0.76 | 1.00 |
| Marketed gel | 253.9 ± 21.5 | 10.74 ± 0.89 | 1.52 |
The following diagram illustrates the key mechanisms through which the SNEDDS-based hydrogel enhances antifungal efficacy:
The optimized miconazole-SNEDDS hydrogel is designed for once-daily application to the canine fossa (upper gum region), providing sustained drug release over 24 hours. Clinical studies demonstrate that mucoadhesive buccal tablets containing miconazole remain in place for an average of 15 hours after application, with at least 90% of tablets still positioned after 6 hours [1]. Patients should be instructed to:
The development of this compound SNEDDS incorporated into a hyaluronic acid-based hydrogel represents a significant advancement in the topical treatment of oropharyngeal candidiasis. Through systematic optimization using mixture design, the formulation achieves enhanced solubilization, mucosal permeability, and extended residence time at the application site. Comprehensive characterization confirms desirable physicochemical properties including nanometer droplet size (113 nm), pseudoplastic rheological behavior, and significantly improved ex vivo permeation (1.85-fold enhancement) and antifungal activity (1.72-fold increase compared to marketed gel) [2]. This protocol provides researchers with a comprehensive framework for developing and evaluating SNEDDS-based antifungal formulations with potential for improved therapeutic outcomes in patients suffering from oral thrush.
Answer: Based on current research, several advanced nano-carrier systems have demonstrated significant improvements in this compound skin permeability and deposition:
Table: Comparison of Advanced Nano-Carrier Systems for this compound [1] [2] [3]
| Nano-Carrier System | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Permeation Enhancement | Key Advantages |
|---|---|---|---|---|---|
| Transethosomes [1] | Lecithin, Oleic acid, Ethanol | 139.3 ± 1.14 | 89.93 ± 1.32 | 48.76% ex vivo permeation (24h) | Combines benefits of ethosomes and transfersomes; ultra-deformable |
| Nanoemulgel [2] | Almond oil, Tween 80, Span 80, Carbopol 940 | ~100 nm range | Not specified | 29.67% cumulative release (6h) vs 23.79% commercial cream | Ease of application, improved stability |
| Invasomes [3] [4] | Soy lecithin, Cilantro oil, Propylene glycol | 138.4 ± 2.25 | 85 ± 2.19 | 88.15% in vitro diffusion; 77.9% ex vivo | Terpenes enhance penetration; synergistic antifungal effect |
| Solid Lipid Nanoparticles (SLNs) [5] [6] | Gelucire lipids, GMS, Tween 80 | 244-766 | 80-100 | Significant skin targeting effect | Excellent stability, controlled release, skin targeting |
| Janus Nanoparticles [7] | PLGA, PCL, MCN, Berberine HCl | Not specified | 90.32% (MCN), 71.13% (BER) | 97.52% MCN release over 24h | Co-delivery capability; biphasic drug release |
Answer: Lipid selection critically influences SLN characteristics and performance [5]:
Critical Parameters:
Nanoemulsion Phase:
Gel Phase:
Optimization Approach:
Problem: Low drug incorporation in nano-carriers
Problem: Particle aggregation, drug leakage, or phase separation
Problem: Variable permeation profiles between batches
Strategy Implementation: [3] [7] [4]
Table: Essential Characterization Methods for this compound Formulations [1] [2] [3]
| Parameter | Analytical Method | Target Specifications | Quality Control Purpose |
|---|---|---|---|
| Particle Size & PDI | Dynamic Light Scattering | <200 nm; PDI <0.3 | Ensures skin penetration capability and batch uniformity |
| Zeta Potential | Electrophoretic Mobility | >±30 mV for good stability | Predicts physical stability and aggregation tendency |
| Entrapment Efficiency | Ultracentrifugation/UV | >80% for cost-effectiveness | Determines drug loading and formulation efficiency |
| Surface Morphology | Scanning Electron Microscopy | Spherical, smooth surface | Confirms vesicle structure and identifies deformations |
| Crystallinity | DSC, XRD | Amorphous state preferred | Ensures enhanced solubility and dissolution |
| Drug Release | Franz Diffusion Cell | Sustained release profile | Predicts in vivo performance and dosing frequency |
| Ex Vivo Permeation | Franz Diffusion Cell | Significant enhancement vs control | Validates skin penetration enhancement |
| Antifungal Activity | Agar Well Diffusion | Larger inhibition zone vs control | Confirms therapeutic efficacy retention/enhancement |
Central Composite Design Application: [3] [4]
Standardized Methodology:
ICH Guidelines Implementation:
A Stability-Indicating Method (SIM) is a validated analytical procedure that accurately and precisely measures active ingredients free from interference from process impurities, excipients, and degradation products [1]. The primary goal is to monitor the stability of a drug substance over time, helping to ensure its safety, efficacy, and quality.
The core process for developing an SIM involves three key steps, which are summarized in the diagram below.
Forced degradation studies help identify likely degradation products and pathways. The general strategy involves exposing the drug substance to various stress conditions.
The table below outlines standard stress conditions to apply. A degradation level of 5-20% is generally targeted to avoid secondary degradation products that are not relevant under normal storage conditions [2] [3].
| Stress Condition | Recommended Parameters | Typical Duration | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, at 40-60°C [2] | 1-5 days [2] | - |
| Base Hydrolysis | 0.1 M NaOH, at 40-60°C [2] | 1-5 days [2] | - |
| Oxidation | 3% H₂O₂, at 25-60°C [2] | 1-5 days [2] | Oxidative tests may be shorter, max 24h [2]. |
| Thermal Degradation | Solid: 60-80°C (with/without 75% RH) [2] | 1-5 days [2] | - |
| Photolysis | Expose to light output per ICH Q1B guidelines [2] | 1-5 days [2] | - |
A general protocol for conducting forced degradation studies on a drug substance is as follows [2]:
The following table summarizes specific chromatographic methods from the literature that have been applied to this compound and related compounds.
| Analytical Technique | Key Parameters | Application / Analyte | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Capillary column AE.SE-54 (15 m × 0.53 mm). FID detector at 260°C. Nitrogen carrier gas (9 mL/min). Oven temp: 140°C (3 min) → 250°C. | Simultaneous determination of this compound and Metronidazole in tablets and ovules. [4] | |
| High-Performance Liquid Chromatography (HPLC) | Zorbax C8 column. Mobile phase: Methanol:phosphate buffer pH 2.5 (65:35 v/v). Flow rate: 1.5 mL/min. UV detection. | Determination of anti-fungal agents (e.g., clotrimazole, econazole) in the presence of degradation products. [5] | |
| High-Performance Thin-Layer Chromatography (HPTLC) | Mobile phase: Hexane:isopropyl alcohol:triethylamine (80:17:3 v/v). Scanning wavelength: 225 nm. | Separation and determination of this compound and Econazole Nitrate with their degradation products. [5] |
Here are answers to specific issues you might encounter during formulation development:
FAQ 1: How do specific formulation variables affect the viscosity and drug release of a microemulgel?
A 2^3 full factorial design is highly effective for understanding these relationships. The table below summarizes the quantified effects of three critical factors on your key outcomes, based on a model formulation containing 2% miconazole nitrate [1] [2].
| Factor | Effect on Viscosity | Effect on % Cumulative Drug Release (at 6 hours) |
|---|---|---|
| Cinnamon Oil (X1) | Not the primary influencer | Negative effect (increased concentration decreases release) |
| HPMC K4M (X2) | Strong positive effect (coefficient of +112.88) [2] | Negative effect (increased concentration decreases release) |
| Tween 20 (X3) | Negative effect (increased concentration decreases viscosity) | Positive effect (increased concentration increases release) |
FAQ 2: The microemulsion itself is unstable or has a large droplet size. What is the root cause?
Instability and large droplet size often originate from a suboptimal ratio of surfactant to co-surfactant (Smix) or an improperly selected oil phase. Before gelling, the microemulsion must be thermodynamically stable and optically transparent [3] [4].
Smix, and water that form a stable microemulsion [3] [4] [5]. The goal is to find the region with the largest area of microemulsion existence.FAQ 3: The final microemulgel has poor skin permeation or antifungal efficacy. How can this be improved?
This issue usually indicates that the formulation is not successfully enhancing the drug's delivery to the target site.
For creating your troubleshooting guides, here are the core methodologies and quantitative outcomes you can reference.
Core Protocol 1: Formulation Optimization using a 2^3 Factorial Design
This is a standard method for systematically understanding the impact of multiple variables [1] [2].
2^3) different batches according to the factorial design matrix.Core Protocol 2: Key Characterization Tests for Quality Control
The table below lists essential tests for any microemulgel formulation, along with expected results from optimized batches.
| Test | Method & Purpose | Exemplary Result from Optimized Formulation |
|---|---|---|
| Globule Size | Dynamic light scattering; ensures nano-scale dispersion for enhanced penetration. | 26 ± 3 µm [1] or 119.6 nm [6] |
| Ex Vivo Permeation | Franz diffusion cell using animal skin; quantifies skin penetration and flux. | 87.05 ± 2.42% drug released in 6 hrs; Flux of 1147 µg/cm²/hr [1] [2] |
| Drug Deposition | Amount of drug retained in the skin layers after permeation study; indicates targeting. | 52.5% of the applied dose [1] |
| Antifungal Efficacy | Agar diffusion test against C. albicans; confirms biological performance. | Zone of inhibition of 40.9 ± 2.3 mm (vs. 25.4 ± 2.7 mm for commercial cream) [7] |
| Stability | Storage at 30 ± 2 °C for 3 months; checks for changes in physical parameters & drug content. | No significant change; similarity factor (f2) > 90 [3] [1] |
To visualize the logical flow of the optimization process, the following diagram outlines the key stages:
The table below summarizes quantitative data from successful formulations to guide your experiments.
| Formulation Type | Lipid/Polymer System | Surfactant/Stabilizer | Encapsulation Efficiency (%) | Particle Size (nm) | Key Factor for High EE |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) [1] [2] | Stearic acid | Tween 80 | ~88.9 | ~224 | Use of lipids solid at room/body temperature; Melt emulsification method [1]. |
| Nanostructured Lipid Carriers (NLCs) [3] | Not specified (Blended lipids) | Not specified | High (Exact value not stated) | <300 (post-homogenization); <250 (in gel after 3 months) | Use of a blend of solid and liquid lipids ( nanostructured matrix) [3]. |
| Lipid Nanocapsules (LNCs) [4] | Propylene glycol dicaprylocaprate (Labrafac) | A mixture of lipophilic & hydrophilic surfactants | High (Exact value not stated) | Data points for optimization | Proper concentration of lipid matrix; Emulsification method [4]. |
| Polymeric Nanocapsules [4] | Poly(ε-caprolactone) (PCL) | Tween 80 | High (Exact value not stated) | Data points for optimization | Optimal polymer-to-drug ratio (e.g., 1:2 to 1:4); Emulsification/nanoprecipitation [4]. |
| Janus Nanoparticles [5] | PLGA and PCL blend | Polyvinyl Alcohol (PVA) | 90.3 (MCN); 71.1 (BER) | Depends on method (O/W-S vs W/O/W) | Use of a biphasic system (e.g., W/O/W double emulsion) for separate hydrophilic/hydrophobic drug loading [5]. |
Here are answers to common questions and solutions for typical problems encountered during formulation.
What is the primary cause of low encapsulation efficiency (EE) for miconazole nitrate? The main reason is the drug's lipophilicity and poor aqueous solubility (BCS Class II), which can lead to drug expulsion during the fabrication process if the lipid matrix and conditions are not optimally selected [1] [6] [4].
Which lipid carriers typically offer the highest EE for this compound? Based on current research, Solid Lipid Nanoparticles (SLNs) and advanced systems like Janus nanoparticles have demonstrated some of the highest EE values, reaching approximately 89% and over 90%, respectively [1] [5].
How can I improve the stability of my lipid nanoparticle formulation? Using a combination of high-pressure homogenization and lyophilization with cryoprotectants like sucrose significantly improves physical stability and prevents particle aggregation during storage [3] [7].
Problem: Low Encapsulation Efficiency
Problem: Large Particle Size or High Polydispersity Index (PDI)
Problem: Drug Crystallization or Expulsion from Carrier
Here are standardized protocols for two effective methods based on the search results.
This method is valued for not using toxic solvents and producing stable nanoparticles.
This versatile method can be adapted for both polymeric and lipid-based systems.
For a systematic approach, consider using a Box-Behnken Design (BBD) as demonstrated in polymer blend nanoparticle research [7]. This statistical method efficiently models and optimizes multiple factors with a minimal number of experimental runs.
First, understanding the baseline solubility of your compound is crucial. The table below summarizes the equilibrium solubility of this compound in various pharmaceutically relevant solvents [1] [2].
| Solvent / Medium | Approximate Solubility | Temperature | Notes / Context |
|---|---|---|---|
| Water | ~0.16 mg/mL (1 in 6250) | Not Specified | "Very slightly soluble" per USP criteria [3] [1] |
| Buffer (pH 7.4) | ~1.47 x 10-3 mg/mL (3.66 x 10-6 M) | 25 °C | Simulates blood plasma [2] |
| Buffer (pH 2.0) | ~0.08 mg/mL (1.94 x 10-4 M) | 25 °C | Simulates gastrointestinal tract [2] |
| Methanol | ~13.3 mg/mL (1 in 75) | Not Specified | Freely soluble [1] |
| 1-Octanol | ~100 mg/mL (0.348 M) | 25 °C | Simulates lipid membranes [2] |
Here are several experimentally-proven methods for enhancing the solubility of this compound, which can be formatted into troubleshooting guides.
This approach uses polymers to increase solubility through surface modification and improved wettability.
This technique uses ultra-flexible lipid vesicles to improve skin penetration for topical applications.
This advanced method combines the solubility of microemulsions with the prolonged residence time of thermosensitive gels.
Q1: What is the BCS classification of this compound, and why does it matter? this compound is a BCS Class II drug, meaning it has low solubility and high permeability [3] [6]. This is critical for formulators because the dissolution rate in the gastrointestinal fluids—not absorption—is the limiting step for bioavailability. Therefore, enhancing solubility directly improves its in vivo performance [3].
Q2: Our team is considering salt formation. Is this compound already a salt? Yes. The commercial form of Miconazole is a nitrate salt, which is typically developed to improve the properties of the parent compound [2]. Despite being a salt, it remains poorly soluble in water, which is why other advanced techniques are necessary [1] [2].
Q3: We see particle size reduction suggested. Will micronization solve our solubility problem? Micronization can increase the dissolution rate by increasing surface area, but it does not increase the equilibrium solubility of the drug [3]. For a high-dose, poorly soluble drug like this compound, micronization alone may be insufficient. Techniques like nanosuspensions that create a higher surface area-to-volume ratio may be more effective [3] [7].
The table below summarizes critical data from various studies to help you set up and benchmark your experiments.
| Formulation Type | Preparation Method | Stabilizer Used | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Key Finding |
|---|---|---|---|---|---|
| Nanocrystals [1] | Precipitation | Pluronic F-127 | 303.4 | 0.248 | High drug content (99.23%) and sustained release over 48 hours. |
| Solid Lipid Nanoparticles (SLNs) [2] | Hot Homogenization/Ultrasonication | Cremophor RH40 & Lecinol | 23 | Not Specified | Enhanced oral bioavailability by >2.5-fold. |
| SLNs for Topical Delivery [3] | High-Pressure Homogenization | Tween 80 | 244 - 766 | Not Specified | Significantly increased drug accumulation in the skin layers (skin targeting). |
| SLNs for Microneedles [4] | Melt Emulsification | Tween 80 | ~224 | ~0.32 | Successful incorporation into polymeric microneedles for biofilm treatment. |
| Clotrimazole Nanocrystals (Reference) [5] | Media Milling | Polysorbate 80 (Tween 80) | 264 | 0.211 | Successful size reduction from >31 μm; 82% drug diffusion in 6h. |
Here are solutions to common challenges in nanocrystal development:
Q1: How can I achieve a smaller particle size and a narrow distribution (low PDI)?
Q2: My nanocrystals are aggregating during storage. How can I improve stability?
Q3: The drug release from my formulation is too low. What can I do?
The following diagram illustrates a typical workflow for producing nanocrystals via the precipitation method, which is commonly used for this compound [1].
Protocol Details:
For formulating Solid Lipid Nanoparticles (SLNs) of this compound, the melt emulsification method is widely used [2] [4]. The workflow is as follows:
Protocol Details:
The table below summarizes critical factors that influence Miconazole Nitrate (MCNR) entrapment efficiency, based on experimental designs from recent studies.
| Factor | Impact on Entrapment Efficiency (EE%) | Optimal Range / Type | Key Findings |
|---|---|---|---|
| Lipid Type & Concentration [1] [2] | Positive impact; forms vesicle bilayer. | Lecithin: 85-95% of lipid phase [1]; Phospholipon 90G [2] | Higher lipid concentration increases the capacity to encapsulate lipophilic drugs [2]. |
| Ethanol Concentration [1] [2] | Complex effect; can disrupt bilayer at high concentrations. | 20-40% (v/v) [1]; ~30% for high EE [2] | A balance is needed; sufficient ethanol increases solubility, but too much can reduce EE by disrupting membrane integrity [1] [2]. |
| Edge Activator (EA) [1] [2] | Enhances stability and deformability. | Oleic acid or Span 80; ~15% of lipid mass [1] | Incorporation of EA like oleic acid creates a more flexible, stable vesicle, supporting high EE [1]. |
| Drug-to-Lipid Ratio | Fundamental for high loading. | Not explicitly quantified, but a key variable in optimization designs [2] | Ensuring a sufficient lipid quantity relative to the drug is critical to achieve high EE [2]. |
Here is a detailed methodology for preparing MCNR-loaded ethosomes, adapted from the studies cited [1] [2].
| Problem | Possible Cause | Suggested Solution |
|---|
| Low Entrapment Efficiency | (1) Drug leaching into ethanol-containing aqueous phase. (2) Insufficient lipid to encapsulate drug. (3) Vesicles are too small, limiting volume. | (1) Optimize ethanol percentage; consider a lower range (e.g., start at 20%) [1]. (2) Increase lipid concentration or adjust drug-to-lipid ratio [2]. (3) Characterize size and consider gentle hydration without extensive sonication. | | Vesicle Aggregation / Instability | (1) Inadequate surface charge (Zeta Potential). (2) High polydispersity index (PDI). | (1) Ensure formulation components provide sufficient negative charge. Lecithin and edge activators like oleic acid can help achieve a zeta potential around -18 to -21 mV for stability [1] [2]. (2) Ensure proper sonication and filtration to achieve a PDI < 0.3, indicating a narrow size distribution [2]. | | Poor Skin Permeation in Testing | (1) Vesicles are too large. (2) Lack of permeation enhancers. | (1) Optimize formulation and sonication to achieve a particle size below 300 nm, ideally around 150-225 nm [3] [1]. (2) The combination of ethanol and edge activators in the formulation itself acts as a potent permeation enhancer [2]. |
For a logical approach to diagnosing and resolving optimization challenges, follow this decision pathway:
The core challenge is balancing the lipid-to-drug ratio with the ethanol concentration. A high lipid content provides more space for the drug, while ethanol, crucial for skin permeation, can compete with the lipophilic drug or disrupt the membrane if its concentration is too high [1] [2]. Systematic optimization using a statistical design (like Central Composite or Box-Behnken) is highly recommended to navigate these interactions effectively [3] [2].
The table below summarizes the stability of different this compound formulations under various storage conditions, as reported in recent research.
| Formulation Type | Storage Conditions | Duration | Key Stability Findings | Citation |
|---|---|---|---|---|
| Nanocrystal-loaded Hydrogel (PN5) | Various conditions (specifics not detailed) | 3 months | Particle size remained consistent; formulation was stable. | [1] |
| Oral Disintegrating Tablets (F3 Formula) | 40°C ± 2°C / 75% ± 5% RH & 50°C ± 2°C / 75% ± 5% RH | Not specified | Tablets stable with magnesium stearate, Aerosil R972, low urea, and 9% Plasdone XL100. | [2] [3] |
| Microemulsion (with PSM and Ethanol) | 30°C ± 2°C | 3 months | Showed favorable physicochemical stability. | [4] |
| Drug Substance (Forced Degradation) | Acidic and Basic Hydrolysis | 1-4 hours | Susceptible to degradation; stable under neutral conditions. | [5] |
Here are the methodologies used in the cited studies to evaluate this compound stability, which you can adapt for your experiments.
This general protocol is based on the approaches used for oral disintegrating tablets and nanocrystal-loaded hydrogels [1] [2] [3].
This method identifies how the drug substance breaks down under stress conditions, helping to develop stability-indicating analytical methods [5].
Q1: What are the critical excipients for developing a stable oral formulation of this compound?
Q2: My nanocrystal formulation is aggregating. What could be the cause?
Q3: How do I develop a stability-indicating method for this compound?
Q4: What are the major degradation pathways for this compound?
The following diagrams outline the key experimental processes for stability testing.
Diagram 1: Workflow for conducting a formal stability study on this compound formulations.
Diagram 2: Workflow for conducting forced degradation studies to develop a stability-indicating analytical method.
| Antifungal Agent | Indications (Examples) | Clinical Efficacy & Key Findings |
|---|
| Econazole Nitrate [1] [2] | Dermatomycoses (tinea corporis, tinea pedis), Vaginal Candidiasis [3] [2] | • Comparable to miconazole in antifungal action for vaginal candidiasis. [1] • ~90% clinical cure rate in dermatomycoses, often within 2-6 weeks. [2] • ~85-90% mycological cure rate in vaginal candidiasis with short (3-day) and long (15-day) regimens. [2] | | Miconazole [1] [4] [3] | Oropharyngeal Candidiasis (thrush), Vaginal Candidiasis, Cutaneous Mycoses [5] [3] | • Comparable to econazole in antifungal action for vaginal candidiasis. [1] • Significantly superior to nystatin for oropharyngeal candidiasis in infants (96.9% vs 37.6% cure rate by Day 8). [4] • Rapid symptomatic relief and high yeast eradication rates. [4] | | Nystatin [1] [4] [5] | Oropharyngeal Candidiasis, Cutaneous/Cutaneous Candidiasis [5] [6] | • Significantly less effective than econazole for vaginal candidiasis. [1] • Significantly less effective than miconazole for oropharyngeal candidiasis in infants. [4] • Often requires longer treatment duration for lower cure rates. [4] [2] |
The data in the table above is derived from controlled clinical trials. Here are the experimental protocols for the key studies cited.
1. Clinical Trial: Vaginal Candidiasis (2000) [1]
2. Clinical Trial: Oropharyngeal Candidiasis in Infants (1997) [4]
Econazole and miconazole are both imidazole derivatives, while nystatin belongs to the polyene class. The diagram below illustrates their distinct mechanisms of action.
The different mechanisms contribute to the varying efficacy profiles observed in clinical trials. Azoles like econazole and miconazole act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane [2]. This leads to a compromised membrane and cell death. In contrast, nystatin binds directly to ergosterol in the membrane, creating pores that cause rapid leakage of cellular contents and cell death [5].
The table below summarizes experimental data and greenness scores from studies that developed methods for this compound and related compounds.
| Method & Study Focus | Key Experimental Conditions | Application & Performance | Greenness Assessment & Scores |
|---|
| HPTLC (this compound, Mupirocin, Mometasone Furoate) [1] | Mobile Phase: Ethyl Acetate: Toluene: Methanol (Ratio not fully specified). Stationary Phase: Silica gel 60 F254 plates. Detection: Densitometry at 220 nm. | Successfully quantified all three drugs in a commercial cream. Method validated as per ICH guidelines. | Tools: AGREE, GAPI. Conclusion: Method found to be "sustainable" and effectively applicable [1]. | | HPTLC-Densitometry (Lidocaine HCl & this compound) [2] | Mobile Phase: Ethyl acetate: Methanol: Formic acid (9:1:0.1, by volume). Stationary Phase: Silica gel F254 plates. Detection: 220 nm. | Linear range: 0.3–3.0 µg/band for both drugs. Validated and applied to a pharmaceutical gel. | Tools: NEMI, GAPI, AGREE. Conclusion: The TLC method's greenness profile was assessed and compared favorably [2]. | | RP-HPLC (Lidocaine HCl & this compound) [2] | Mobile Phase: Gradient of Methanol and Phosphate buffer (pH 6.0). Flow Rate: 1.5 mL/min. Column: C18 column. Detection: 210 nm. | Separated and determined the two drugs along with preservatives and an impurity. Linear range: 1.00–100.00 µg/mL for MIC. | Tools: NEMI, GAPI, AGREE. Conclusion: The methods' greenness profiles were assessed using different tools [2]. | | RP-HPLC-UV (Clobetasol Propionate, Chlorocresol & this compound) [3] | Mobile Phase: Phosphate Buffer (pH 4.5): Methanol (25:75 v/v). Flow Rate: 1.0 mL/min. Column: C8 column. Detection: 225 nm. | Simultaneous determination in a cream formulation. Method validated as per ICH guidelines. | Tools: AGREE. Conclusion: The method's "major drawback" noted as the use of methanol, which is hazardous, inflammable, and toxic [3]. |
Here is a deeper look into the methodologies from the key studies that directly compare both techniques.
HPTLC Protocol for this compound, Mupirocin, and Mometasone Furoate [1]
Directly Compared HPLC & HPTLC Protocols for Lidocaine and Miconazole [2]
The choice between HPLC and HPTLC involves a trade-off between analytical performance and environmental impact.
To make an informed decision, consider your project's specific needs against these criteria:
The table below summarizes two distinct, validated methods for analyzing MN, highlighting different technical approaches.
| Method Feature | Extractive Spectrophotometric Method [1] | Green Chromatographic Methods (TLC & HPLC) [2] |
|---|---|---|
| Principle | Ion-pair complex formation with Bromocresol Green (BCG) and extraction into chloroform. | Separation based on differential partitioning between stationary and mobile phases. |
| Analytical Technique | UV-Vis Spectrophotometry | TLC-Densitometry & RP-HPLC |
| Key Applications | Assay of MN in pure form and pharmaceutical formulations (cream, vaginal capsule). | Simultaneous determination of MN with Lidocaine HCl, Methyl Paraben, Saccharin Sodium, and Lidocaine impurity. |
| Validation Parameters | Linearity, LOD, LOQ, Precision, Accuracy | Selectivity, Linearity, Precision, Accuracy |
| Linearity Range | 1 - 30 µg/mL [1] | TLC: 0.3 - 3.0 µg/band for MN; HPLC: 1.00 - 100.00 µg/mL for MN [2] |
| Detection Wavelength | 422 nm [1] | 220 nm (TLC) & 210 nm (HPLC) [2] |
Here is a step-by-step breakdown of the methodologies used in the cited research.
This protocol is based on the ion-pair extractive technique.
This study developed two separate methods for a complex mixture.
A. TLC-Densitometric Method 1. Stationary Phase: TLC aluminum plates pre-coated with silica gel GF254. 2. Application: Apply the sample as bands using a TLC autosampler. 3. Mobile Phase: Ethyl acetate : Methanol : Formic acid in the ratio 9:1:0.1 (by volume). 4. Development & Scanning: Develop the plate in a saturated chamber. After development, dry the plate and scan the bands at 220 nm.
B. RP-HPLC Method 1. Stationary Phase: C18 column (e.g., Waters XSelect CSHTM C18, 250 mm × 4.6 mm, 5 µm). 2. Mobile Phase: A gradient mixture of Methanol and Phosphate Buffer (pH 6.0). 3. Flow Rate: 1.5 mL/min. 4. Detection: Use a UV detector set at 210 nm. 5. Injection Volume: 20 µL.
The following diagram illustrates the core process of developing and validating an analytical method, with the two discussed methods serving as specific examples.
When choosing a method, consider the following aspects derived from the research:
The table below summarizes key experimental findings for advanced miconazole nitrate formulations compared to conventional ones.
| Formulation Type | Key Composition | Drug Release & Permeation | Antifungal Activity (Inhibition Zone vs. C. albicans) | Key Findings | Source |
|---|---|---|---|---|---|
| Microemulgel | Cinnamon oil, HPMC K4M, Tween 20 | 87.05% cumulative release in 6 h; 52.5% drug deposition in skin | Information not specified | Superior drug release & skin deposition vs. conventional forms | [1] |
| Nanoemulgel | Almond oil, Carbopol 940 | 29.67% cumulative release in 6 h | 40.9 ± 2.3 mm | Superior release & significantly higher antifungal activity vs. commercial cream (25.4 mm) | [2] |
| Microemulsion | Oleic acid, PSM, Ethanol | 87.6 ± 5.8 μg/cm² cumulative permeation (pig skin) | Significant increase (p < 0.05) vs. cream | Higher permeation flux & drug deposition than conventional cream | [3] |
| Invasomal Gel | Soy lecithin, Cilantro oil | Enhanced diffusion & penetration | Information not specified | Small vesicle size & cilantro oil enhanced topical penetration | [4] |
Here is a deeper dive into the methodologies and results from the key studies.
The following diagrams outline the general workflow for developing and evaluating these advanced formulations, synthesizing the common protocols from the cited research.
The superior performance of microemulgels and related advanced formulations can be attributed to several key mechanisms:
For a definitive comparative guide, you may need to consider generating experimental data. Here is a suggested approach:
Irritant